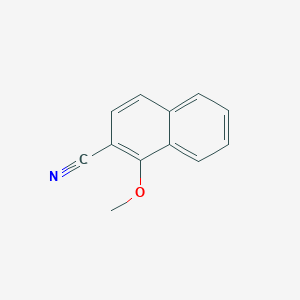
8-Amino-7-fluoroquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-7-fluoroquinoline-2-carbaldehyde is a versatile small molecule scaffold with the chemical formula C₁₀H₇FN₂O and a molecular weight of 190.17 g/mol . This compound is notable for its unique structure, which includes an amino group at the 8th position, a fluorine atom at the 7th position, and an aldehyde group at the 2nd position on the quinoline ring. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 8-Amino-7-fluoroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent.
Amination: Introduction of the amino group at the 8th position through nucleophilic substitution.
Formylation: Introduction of the aldehyde group at the 2nd position using formylating agents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
8-Amino-7-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8-Amino-7-fluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Amino-7-fluoroquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and fluorine groups can enhance binding affinity and specificity, while the aldehyde group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
8-Amino-7-fluoroquinoline-2-carbaldehyde can be compared with other fluorinated quinolines, such as:
7-Fluoroquinoline-2-carbaldehyde: Lacks the amino group at the 8th position, which may affect its reactivity and biological activity.
8-Aminoquinoline-2-carbaldehyde: Lacks the fluorine atom at the 7th position, which may influence its chemical properties and applications.
7,8-Difluoroquinoline-2-carbaldehyde:
The presence of both the amino and fluorine groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various research applications.
Propiedades
Fórmula molecular |
C10H7FN2O |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
8-amino-7-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H,12H2 |
Clave InChI |
JBSDKIJNZWAQHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=CC(=C2N)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)
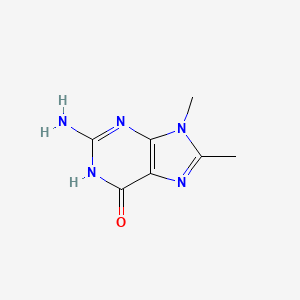
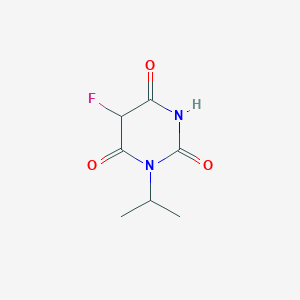

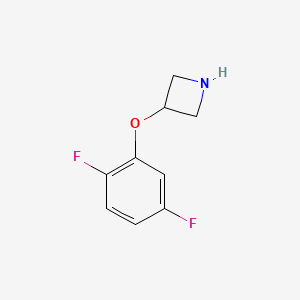
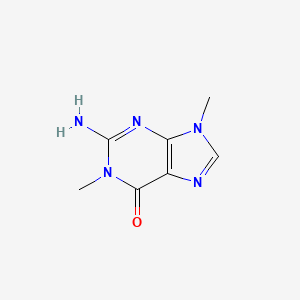
![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
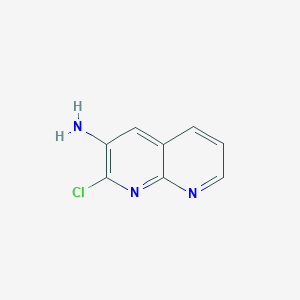

![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)
